2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is an organic compound with a complex structure that includes ethoxy, hydroxy, and methylthio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenol, undergoes a reaction with acetic anhydride to form 4-ethoxyphenyl acetate.
Introduction of the Hydroxy Group: The intermediate is then reacted with a suitable reagent, such as sodium hydroxide, to introduce the hydroxy group, forming 2-hydroxy-2-(4-ethoxyphenyl)ethanol.
Formation of the Methylthio Intermediate: The next step involves the reaction of 4-methylthiophenol with an appropriate alkylating agent to form 4-(methylthio)phenyl ethyl ether.
Final Coupling Reaction: The final step is the coupling of the two intermediates under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)acetamide: Similar structure but with a methylsulfonyl group instead of a methylthio group.
Uniqueness
2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both ethoxy and methylthio groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-3-23-16-8-4-14(5-9-16)12-19(22)20-13-18(21)15-6-10-17(24-2)11-7-15/h4-11,18,21H,3,12-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFHVHIUAJQUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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